molecular formula C18H15N5O2 B2450577 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)éthyl)quinoxaline-2-carboxamide CAS No. 2034511-78-7

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)éthyl)quinoxaline-2-carboxamide

Numéro de catalogue: B2450577
Numéro CAS: 2034511-78-7
Poids moléculaire: 333.351
Clé InChI: YUCYOKULSYMVSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core linked to a pyrazole ring through an ethyl chain, with a furan ring attached to the pyrazole

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antitubercular Activity

Research indicates that quinoxaline derivatives, including N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, have shown significant antitubercular activity. In studies comparing various derivatives, some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Mycobacterium tuberculosis strains, highlighting their potential as novel agents in tuberculosis treatment .

Anticancer Properties

Quinoxaline derivatives are being explored for their anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The design of these compounds often targets specific pathways involved in tumor growth and survival, such as the epidermal growth factor receptor (EGFR) pathway .

General Synthetic Pathway

The compound can be synthesized through a series of reactions involving the furan and pyrazole moieties. The general procedure includes:

  • Formation of the pyrazole ring : Utilizing appropriate starting materials to create the pyrazole structure.
  • Quinoxaline synthesis : Introducing the quinoxaline core through cyclization reactions.
  • Final coupling : Combining the furan and quinoxaline components to yield the desired carboxamide derivative.

This synthetic approach allows for the modification of substituents on the quinoxaline ring, which can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Antimicrobial Activity

In vitro studies have demonstrated that quinoxaline derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

In Silico Modeling

Computational studies have been employed to predict the binding affinities and interactions of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide with target proteins involved in disease pathways. These studies help refine the design of more potent derivatives by simulating how modifications might affect biological activity .

Summary Table of Key Findings

ApplicationActivity/EffectReference
AntitubercularMIC = 3.91 µg/mL against Mtb
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of DNA gyrase
Synthesis MethodMulti-step organic reactions
In Silico ModelingPredictive binding studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Linking the pyrazole and quinoxaline rings: This step involves the use of an ethyl linker, which can be introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Mécanisme D'action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxypropyl)quinoxaline-2-carboxamide
  • N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

Uniqueness

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core, pyrazole ring, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 282.30 g/mol
  • IUPAC Name : N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Antimicrobial Activity

Research has demonstrated that derivatives of quinoxaline and pyrazole exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen Targeted
Compound A0.22 μg/mLStaphylococcus aureus
Compound B0.25 μg/mLEscherichia coli

In vitro studies indicate that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide may exhibit similar antimicrobial properties, making it a candidate for further exploration in this domain .

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

StudyIC50_{50} Value (µM)Cancer Type
Study 10.15Hepatocellular carcinoma
Study 20.10Breast cancer

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential therapeutic role in inflammatory diseases.

CompoundInhibition Rate (%)Target
Compound C75%TNF-α production
Compound D80%IL-6 secretion

The ability of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide to modulate inflammatory pathways warrants further investigation .

Case Studies and Research Findings

Recent studies focusing on the biological activity of pyrazole and quinoxaline derivatives have provided insights into their pharmacological potential:

  • Antimicrobial Study : A comparative analysis of various pyrazole derivatives showed that those containing furan rings exhibited enhanced antimicrobial efficacy against Gram-positive bacteria .
  • Anticancer Research : A structure–activity relationship (SAR) study revealed that modifications to the quinoxaline ring significantly affected the compound's ability to inhibit tumor growth in vitro .
  • Inflammation Model : In vivo studies demonstrated that certain quinoxaline derivatives reduced inflammation markers in animal models, supporting their use as anti-inflammatory agents .

Propriétés

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-18(16-11-20-14-4-1-2-5-15(14)22-16)19-7-8-23-12-13(10-21-23)17-6-3-9-25-17/h1-6,9-12H,7-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCYOKULSYMVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.